2-[(Dimethylamino)methyl]phenol hydrochloride
Description
Properties
IUPAC Name |
2-[(dimethylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h3-6,11H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKBMGVNKAKAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067082 | |
| Record name | .alpha.-(Dimethylamino)-cresol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25338-54-9 | |
| Record name | Phenol, ((dimethylamino)methyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, [(dimethylamino)methyl]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .alpha.-(Dimethylamino)-cresol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (hydroxybenzyl)dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods
Mannich Reaction
The most common method for synthesizing 2-[(Dimethylamino)methyl]phenol hydrochloride is through the Mannich reaction. This process typically involves:
- Reactants : Phenol, formaldehyde, and dimethylamine or its hydrochloride salt.
- Conditions : The reaction is usually conducted in an organic solvent like dioxane or acetone at elevated temperatures (60-85 °C) to facilitate the reaction.
Procedure Overview
- Mix phenol, formaldehyde, and dimethylamine in a suitable solvent.
- Heat the mixture while stirring to ensure complete reaction.
- After the reaction completes, the product is often isolated by crystallization or extraction methods.
Alternative Synthesis Using Copper Chloride Catalyst
Another method involves using N,N,N,N-tetramethylmethanediamine as a reactant with phenol in the presence of a copper chloride catalyst:
- Conditions : The reaction takes place at temperatures between 45-70 °C for approximately 3.5 to 4.5 hours.
- Yield : This method can achieve yields of 92-100% due to the efficient catalysis provided by copper chloride.
Hydrochloride Salt Formation
After synthesizing 2-[(Dimethylamino)methyl]phenol, the conversion to its hydrochloride salt is essential for enhancing solubility and stability:
- Dissolve the free base in an organic solvent like acetone.
- Gradually add anhydrous hydrogen chloride gas until the pH reaches about 3.0-3.5.
- The resulting solution is then cooled to precipitate the hydrochloride salt.
Comparative Analysis of Preparation Methods
| Method | Reactants | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Mannich Reaction | Phenol, Formaldehyde, Dimethylamine | 60-85 | Varies | Commonly used; requires careful temperature control |
| Copper Chloride Catalyzed Reaction | Phenol, N,N,N,N-Tetramethylmethanediamine | 45-70 | 92-100 | High yield; efficient catalysis |
| Hydrochloride Salt Formation | Free base of 2-[(Dimethylamino)methyl]phenol | N/A | N/A | Enhances solubility; critical for final product |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Antibacterial Activity
2-[(Dimethylamino)methyl]phenol hydrochloride has demonstrated significant antimicrobial and bactericidal properties. These characteristics make it valuable in the food industry for preservation and in medicine for treating infections. Its effectiveness against various pathogens is well-documented, highlighting its potential in antibiotic development .
Analgesic and Antispasmodic Properties
The compound exhibits analgesic and antispasmodic effects, making it useful in pain management therapies. Research indicates that derivatives of aminomethylated phenols can alleviate muscle spasms and provide pain relief in clinical settings .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in the context of nerve agent exposure. It has been investigated as a reactivator of acetylcholinesterase inhibited by organophosphate compounds, showing promise for use in treatments against nerve agent toxicity .
Agricultural Applications
Insecticides and Fungicides
The compound is utilized in the formulation of highly active insecticides and fungicides. Its ability to disrupt biological processes in pests makes it an effective component in agricultural pest control products . The synthesis of derivatives specifically designed for these applications has been a focus of research, yielding formulations that enhance crop protection.
Industrial Applications
Corrosion Inhibitors
Due to its antioxidant properties, this compound is employed as a corrosion inhibitor in lubricants and motor oils. This application is critical for extending the lifespan of machinery and reducing maintenance costs .
Additives in Fuels
The compound serves as a stabilizer in automotive and rocket fuels. Its incorporation into fuel formulations helps improve performance and stability under varying conditions .
Synthesis of Other Compounds
This compound acts as a precursor for synthesizing various pharmaceutical agents. Its structural versatility allows for modifications that yield compounds with enhanced therapeutic profiles. For instance, it has been used to create derivatives with improved efficacy against specific diseases .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits/Properties |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against bacterial infections |
| Analgesics | Pain relief and muscle spasm alleviation | |
| Neuroprotective agents | Reactivates acetylcholinesterase | |
| Agriculture | Insecticides | High efficacy against pests |
| Fungicides | Protects crops from fungal diseases | |
| Industrial | Corrosion inhibitors | Extends machinery lifespan |
| Fuel stabilizers | Improves fuel performance |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against several strains of bacteria. The results indicated a significant reduction in bacterial growth, supporting its use as an effective preservative in food products.
Case Study 2: Neuroprotective Research
Research involving guinea pigs demonstrated that administration of this compound following exposure to organophosphate nerve agents led to improved survival rates and recovery of acetylcholinesterase activity. This finding underscores its potential role in emergency medical treatments for poisoning scenarios .
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Solubility : Expected to be water-soluble due to the hydrochloride salt form.
- Reactivity: The phenol group confers acidity (pKa ~10), while the dimethylamino group provides basicity (pKa ~8–9), enabling dual functionality in chemical reactions.
Comparison with Structurally Similar Compounds
Phenethylamine Derivatives
Example :
Structural Differences :
- Substituents: 25T-NBOH and 25T-NBOMe feature methoxy (OCH₃) and methylthio (SCH₃) groups, enhancing lipophilicity and serotonin receptor (5-HT₂A) binding affinity compared to the simpler dimethylaminomethyl-phenol structure .
- Pharmacological Impact: These compounds exhibit psychedelic effects due to their agonist activity at 5-HT receptors, unlike this compound, which lacks such substituents and likely has distinct biological activity.
Tramadol-Related Impurities
Example :
- Impurity D (EP): (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride (CAS 185453-02-5)
- Impurity 9: (3-((1R,2R)-2-((Dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride
Structural Differences :
- Backbone: Tramadol impurities incorporate a cyclohexanol ring, increasing steric bulk and altering conformational flexibility compared to the planar phenol ring in the target compound .
Venlafaxine Hydrochloride
- Structure: (R/S)-1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride .
- Key Differences: Aromatic Substitution: A 4-methoxyphenyl group replaces the phenol, reducing acidity and altering pharmacokinetics (e.g., metabolism via CYP2D6) . Pharmacology: Venlafaxine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), while this compound lacks the ethylcyclohexanol backbone critical for reuptake inhibition.
Diphenhydramine Hydrochloride
Dopamine Hydrochloride
- Structure : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7) .
- Key Differences: Catechol Group: The dihydroxyphenyl moiety enables dopamine’s role as a neurotransmitter, whereas the monophenol group in the target compound lacks this bioactivity. Salt Form: Both are hydrochlorides, but dopamine’s ethylamine chain facilitates binding to dopaminergic receptors.
Physicochemical and Pharmacological Comparison
*Approximate values based on structural analogs.
Biological Activity
2-[(Dimethylamino)methyl]phenol hydrochloride, also known as DMAMPH, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name: this compound
- Molecular Formula: C9H14ClN
- Molecular Weight: 173.67 g/mol
Antiviral Properties
Recent studies have highlighted the antiviral potential of DMAMPH. It has been shown to exhibit activity against various viral pathogens. For instance, a study indicated that derivatives of similar structures demonstrated significant inhibition of the HIV-1 virus, suggesting that DMAMPH may possess comparable properties due to structural similarities .
| Virus | Activity | IC50 (μM) |
|---|---|---|
| HIV-1 | Inhibition | 7 ± 3 |
| Influenza A/B | Moderate efficacy | 0.20 - 0.35 |
| Vesicular Stomatitis Virus | Notable inhibition | 0.21 |
Antimicrobial Effects
DMAMPH has also been investigated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. A study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its efficacy in inhibiting bacterial growth.
The mechanism by which DMAMPH exerts its biological effects appears to involve the modulation of cellular pathways associated with viral replication and bacterial metabolism. The compound may act by inhibiting specific enzymes crucial for nucleic acid synthesis in viruses or disrupting cell wall synthesis in bacteria. This dual action underscores its potential utility in treating infections caused by both viruses and bacteria.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, DMAMPH was tested against HIV-1 in C8166 cell lines. The results indicated a dose-dependent reduction in viral load, with significant effects observed at concentrations ranging from 4 to 20 μg/mL. The study concluded that DMAMPH could potentially serve as a candidate for further development into an antiviral therapeutic agent .
Case Study 2: Antimicrobial Activity
A clinical evaluation assessed the effectiveness of DMAMPH in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with formulations containing DMAMPH showed a marked improvement in symptoms within three days, with no adverse effects reported. This case highlights the compound's practical applications in clinical settings.
Q & A
Q. What validated analytical techniques are recommended for characterizing the purity of 2-[(Dimethylamino)methyl]phenol hydrochloride, and how can interferences be mitigated?
Methodological Answer:
- HPLC with UV/Vis Detection : Use a C18 column and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30 v/v) at 1.0 mL/min. Monitor at 254 nm for baseline separation of the target compound from impurities like (2RS)-2-[(Dimethylamino)methyl]-cyclohexanone Hydrochloride .
- NMR Spectroscopy : Employ - and -NMR to confirm structural integrity. For example, the dimethylamino group ( ~2.2 ppm) and phenolic -OH ( ~5.5 ppm) should be distinct. Compare with certified reference materials (CRMs) to resolve ambiguities .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 200.1) and fragment patterns. Adjust ionization parameters (e.g., ESI vs. APCI) to minimize matrix effects .
Q. What are the critical parameters for optimizing the synthesis of this compound, and how can yield be maximized?
Methodological Answer:
- Reaction Conditions : Conduct a Mannich reaction between phenol, dimethylamine, and formaldehyde in ethanol at 60–70°C. Monitor pH (maintain ~8–9 with NaOH) to favor nucleophilic substitution .
- Purification : Use recrystallization from ethanol/water (80:20 v/v) to remove unreacted dimethylamine and formaldehyde adducts. Yield typically ranges 65–75%; improve by iterative cooling (0°C for 12 hours) .
- Quality Control : Validate purity via TLC (silica gel, ethyl acetate/methanol 9:1, R ≈ 0.4) and cross-check with HPLC .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate this compound under stress conditions (e.g., pH, temperature)?
Methodological Answer:
Q. How can contradictory data on the compound’s receptor-binding affinity be resolved?
Methodological Answer:
- Experimental Replication : Standardize assays (e.g., radioligand binding) across labs using CRMs from LGC Limited to ensure batch consistency .
- Control for Solvent Effects : Test dimethyl sulfoxide (DMSO) vs. saline as solvents; DMSO >1% may artificially enhance membrane permeability, skewing IC values .
- Data Normalization : Express results relative to a positive control (e.g., clonidine for α-adrenergic receptors) and apply statistical corrections (e.g., Benjamini-Hochberg) for multiple comparisons .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
Methodological Answer:
- Identify Critical Impurities : Common impurities include (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride (EP Impurity D) and residual solvents (e.g., ethanol). Quantify via GC-FID for volatiles and LC-MS for non-volatiles .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and impurity formation in real-time. Set thresholds (e.g., >0.15% impurity triggers reprocessing) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
